Calcium Butyrate as a Histone Deacetylase Inhibitor: A Technical Guide
Calcium Butyrate as a Histone Deacetylase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of calcium butyrate's role as a histone deacetylase (HDAC) inhibitor. It covers the core mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.
Core Concept: Butyrate and Histone Deacetylase Inhibition
Butyrate, a short-chain fatty acid, is a well-documented inhibitor of class I and IIa histone deacetylases (HDACs).[1][2] HDACs are enzymes that remove acetyl groups from lysine residues on histone tails, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, butyrate promotes histone hyperacetylation, which relaxes chromatin and allows for the transcription of genes that can regulate crucial cellular processes.[3][4] This epigenetic modification underlies many of butyrate's physiological effects, including the regulation of cell proliferation, differentiation, and apoptosis.[1][5]
The primary mechanism of HDAC inhibition by butyrate is through its interaction with the zinc-containing active site of the enzyme.[2] While it is a broad-spectrum inhibitor, it exhibits some selectivity among the different HDAC isoforms.
Data Presentation: Quantitative Analysis of Butyrate's HDAC Inhibition
The inhibitory potency of butyrate on various HDAC isoforms has been quantified through numerous studies. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the efficacy of an inhibitor.
| HDAC Isoform | IC50 (mM) | Cell Line/System | Reference |
| HDAC1 | 0.3 | Not specified | [6] |
| HDAC2 | 0.4 | Not specified | [6] |
| HDAC7 | 0.3 | Not specified | [6] |
| General HDACs | 0.80 | Not specified | [1] |
Note: IC50 values can vary depending on the specific assay conditions and the biological system used.
Butyrate's effect on cell viability and proliferation is also a critical aspect of its function as an HDAC inhibitor, particularly in the context of cancer research.
| Cell Line | Treatment Concentration | Effect | Reference |
| HCT116 (colorectal cancer) | 0.5-5 mM | Dose- and time-dependent inhibition of proliferation | [7] |
| AsPC-1 (pancreatic cancer) | ~10 µM (IC50) | Inhibition of cell growth | [8] |
| HCT-116 (colon cancer) | ~10 µM (IC50) | Inhibition of cell growth | [8] |
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical flows associated with calcium butyrate's HDAC inhibition.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.
Fluorometric HDAC Activity Assay
This assay measures the activity of HDAC enzymes and their inhibition by compounds like butyrate.
Materials:
-
HDAC fluorometric substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Lysine developer
-
HeLa nuclear extract (as a source of HDACs)
-
Calcium Butyrate (or Sodium Butyrate)
-
Trichostatin A (TSA, as a positive control for inhibition)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 350-380/440-460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of calcium butyrate in HDAC assay buffer.
-
Dilute the HeLa nuclear extract in HDAC assay buffer.
-
Prepare a solution of Trichostatin A in HDAC assay buffer.
-
-
Reaction Setup:
-
In a 96-well black microplate, add the following to each well:
-
-
Initiate Reaction:
-
Stop and Develop:
-
Measurement:
-
Data Analysis:
-
Calculate the percentage of HDAC inhibition for each butyrate concentration relative to the untreated control.
-
Western Blot for Histone Acetylation
This technique is used to detect and quantify changes in histone acetylation levels following butyrate treatment.
Materials:
-
Cells of interest
-
Calcium Butyrate
-
PBS (Phosphate-Buffered Saline), ice-cold
-
Histone Extraction Buffer
-
0.4 N H₂SO₄
-
20% TCA (Trichloroacetic Acid)
-
Acetone, ice-cold
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels (15%)
-
PVDF or nitrocellulose membrane (0.2 µm)
-
Transfer buffer
-
Ponceau S stain
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Culture cells to desired confluency.
-
Treat cells with varying concentrations of calcium butyrate for a specified time period. Include a vehicle-treated control.
-
-
Histone Extraction (Acid Extraction Method):
-
Wash cells twice with ice-cold PBS.[12]
-
Resuspend the cell pellet in Histone Extraction Buffer and incubate on ice for 30 minutes, vortexing intermittently.[12]
-
Centrifuge to pellet the nuclei. Resuspend the nuclear pellet in 0.4 N H₂SO₄ and incubate on ice.[12]
-
Centrifuge to pellet debris and collect the supernatant containing histones.
-
Precipitate histones with 20% TCA on ice.[12]
-
Wash the histone pellet with ice-cold acetone.[12]
-
Air-dry the pellet and resuspend in deionized water.[12]
-
-
Protein Quantification:
-
Determine the protein concentration of the histone extracts using a BCA protein assay.[12]
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing 15-20 µg of histone extract with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[12]
-
Load samples onto a 15% SDS-PAGE gel and run at 100-120V.[12]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12][13]
-
Verify transfer efficiency with Ponceau S staining.[12]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12][13]
-
Incubate the membrane with primary antibodies (e.g., anti-acetyl-H3 and anti-total H3) overnight at 4°C.[12][13]
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again with TBST.
-
-
Signal Detection and Quantification:
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine the specific genomic regions where histone acetylation is altered by butyrate treatment.
Materials:
-
Cells of interest
-
Calcium Butyrate (or Sodium Butyrate, typically 5-20 mM)[14][15]
-
Formaldehyde (1%)
-
Glycine (125 mM)
-
Lysis buffer
-
RIPA buffer
-
Antibody against acetylated histones (e.g., anti-acetyl-H3K9)
-
Protein A/G beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification
-
Primers for qPCR analysis of target gene promoters
Procedure:
-
Cell Treatment and Cross-linking:
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells to release the nuclei.
-
Isolate the nuclei and lyse them to release chromatin.
-
Shear the chromatin to an average size of 200-1000 bp by sonication.
-
-
Immunoprecipitation:
-
Dilute the sheared chromatin in RIPA buffer.[14]
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin with an antibody specific for the acetylated histone of interest overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads using an elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit or phenol-chloroform extraction.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for the promoter regions of genes of interest to quantify the enrichment of acetylated histones.
-
Cell Viability Assay (MTT Assay)
This assay determines the effect of butyrate on cell viability and proliferation.
Materials:
-
Cells of interest
-
Calcium Butyrate
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[7]
-
-
Cell Treatment:
-
MTT Addition:
-
Solubilization:
-
Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[17]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sodium butyrate, Histone deacetylase inhibitor (CAS 156-54-7) | Abcam [abcam.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Effect of Sodium Butyrate on p16INK4a, p14ARF, p15INK4b, Class I HDACs (HDACs 1, 2, 3) Class II HDACs (HDACs 4, 5, 6), Cell Growth Inhibition and Apoptosis Induction in Pancreatic Cancer AsPC-1 and Colon Cancer HCT-116 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abcam.co.jp [abcam.co.jp]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. Histone western blot protocol | Abcam [abcam.com]
- 14. med.uio.no [med.uio.no]
- 15. Native chromatin immunoprecipitation protocol [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
